molecular formula C12H18ClNO3 B6610936 ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride CAS No. 2866307-24-4

ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride

Cat. No.: B6610936
CAS No.: 2866307-24-4
M. Wt: 259.73 g/mol
InChI Key: YLASNLDTENEFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride, also known as EAMB-HCl, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water, making it an ideal choice for studies involving solutions. EAMB-HCl has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology, as well as in the development of new drugs and treatments. In

Scientific Research Applications

Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride has been used in a wide range of scientific research studies, including those involving biochemistry, physiology, and pharmacology. It has been used as a model compound to study the binding of drugs to proteins, as well as to study the effects of drugs on cells and tissues. In addition, this compound has been used in the development of new drugs and treatments, as well as in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride is not well understood. However, it is believed to act as an agonist at certain serotonin receptors, which may explain its effects on the central nervous system. In addition, it is believed to act as an inhibitor of certain enzymes, which may explain its effects on the cardiovascular system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a calming effect. In addition, it has been shown to reduce inflammation, lower blood pressure, and reduce the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with in solution. In addition, it is relatively stable, and therefore can be stored for long periods of time without significant degradation. However, it is important to note that this compound can be toxic at higher concentrations, and therefore should be handled with care.

Future Directions

The potential future directions for ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride are numerous. It could be used to develop new drugs and treatments for a variety of conditions, such as depression, anxiety, and other mental health disorders. In addition, it could be used to study the effects of drugs on cells and tissues, as well as to study the binding of drugs to proteins. Finally, it could be used to study the metabolism and pharmacokinetics of drugs, as well as to study the effects of drugs on the cardiovascular system.

Synthesis Methods

Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride can be synthesized in a two-step process. The first step involves the reaction between 2-aminoethanol and 2-methylbenzoic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces ethyl 3-(2-aminoethoxy)-2-methylbenzoate. The second step involves the addition of hydrochloric acid to the ethyl 3-(2-aminoethoxy)-2-methylbenzoate, which results in the formation of this compound.

Properties

IUPAC Name

ethyl 3-(2-aminoethoxy)-2-methylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-15-12(14)10-5-4-6-11(9(10)2)16-8-7-13;/h4-6H,3,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLASNLDTENEFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OCCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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